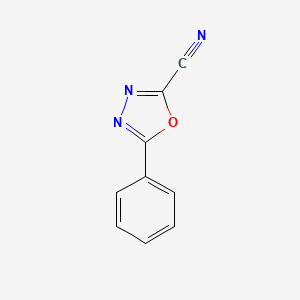

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a compound that contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is part of a larger group of compounds known as oxadiazoles, which have been found to exhibit various biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, often involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another synthesis method involves the reaction of 5-phenyl-1,3,4-oxadiazole with a novel condensing agent .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has been elucidated using various techniques such as 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Physical And Chemical Properties Analysis

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a solid compound with a molecular weight of 171.16 . It is stored in a dry room temperature environment .Aplicaciones Científicas De Investigación

Antibacterial Activity

The oxadiazole nucleus, a feature in 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, has demonstrated varied biological activities. For instance, compounds with 1,3,4-oxadiazole moieties have shown notable antibacterial properties. Studies like those by Parameshwar et al. (2017) have focused on synthesizing novel oxadiazole derivatives and testing them for antibacterial effectiveness, reflecting the potential of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in this area (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

Versatile Condensing Agent

The versatility of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile extends to its use as a condensing agent. Saegusa et al. (1989) discovered that derivatives of this compound can efficiently aid in the synthesis of amides, esters, and ureas, highlighting its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Saegusa, Watanabe, & Nakamura, 1989).

Antimicrobial and Hemolytic Activity

Further emphasizing its biological activity, Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole compounds and evaluated them for antimicrobial and hemolytic activities. These compounds, related to 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, showed considerable action against various microbial species, underscoring the potential of this chemical structure in developing new antimicrobial agents (Gul et al., 2017).

Chemical Synthesis and Pharmaceutical Applications

In the realm of chemical synthesis and potential pharmaceutical applications, studies like those by Faheem (2018) have explored the pharmacological potential of oxadiazole derivatives. These compounds have been examined for their toxicity, antioxidant, analgesic, and anti-inflammatory properties, revealing the broad scope of research and application possibilities for 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile (Faheem, 2018).

Fluorescent Chemosensors

Zhou et al. (2005) explored the use of oxadiazole moieties in novel polyphenylenes, which act as fluorescent chemosensors for ions like fluoride. This application is particularly interesting as it opens avenues for the use of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile in sensing technologies and materials science (Zhou, Cheng, Wang, Jing, & Wang, 2005).

Safety And Hazards

Direcciones Futuras

Oxadiazoles, including 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile, are of interest in the field of drug discovery due to their versatility and the variety of biological activities they exhibit . Future research may focus on the design of new chemical entities based on the oxadiazole scaffold to act against resistant microorganisms . Additionally, oxadiazoles can be converted to other five-membered heterocycles, providing further avenues for exploration .

Propiedades

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNWWWBJSHFJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3,4-oxadiazole-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)